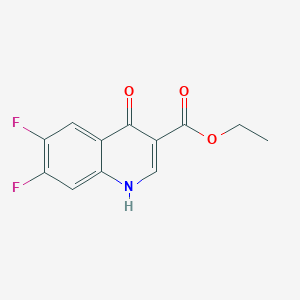

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

説明

特性

IUPAC Name |

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQWGRDZOWBHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a pivotal chemical intermediate in the synthesis of a new generation of fluoroquinolone antibiotics and other biologically active quinoline derivatives. We will delve into its fundamental physicochemical properties, established synthesis methodologies, and its critical role in the development of novel therapeutic agents. This document serves as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of a Privileged Scaffold

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-value organic compound whose core structure is a recognized "privileged scaffold" in medicinal chemistry.[1] This distinction is attributed to the 4-oxo-1,4-dihydroquinoline-3-carboxylate framework, which is known to confer potent inhibitory activity against bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] The strategic placement of two fluorine atoms at the 6 and 7 positions of the quinoline ring significantly enhances the molecule's lipophilicity, membrane permeability, and binding affinity to target enzymes.[1] These enhancements often translate to improved antibacterial potency and a broader spectrum of activity, including against resistant bacterial strains.[1]

Beyond its well-established role in crafting novel antibiotics, this versatile building block is increasingly utilized in the design of complex molecular architectures for drug discovery programs targeting a range of conditions, including cancer, neurological disorders, and inflammatory diseases.[1]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₂NO₃ | [1][2][3] |

| Molecular Weight | 253.20 g/mol | [1][2] |

| IUPAC Name | ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [2] |

| CAS Number | 121873-01-6 | [1][2] |

| Melting Point | 322–323 °C | [1] |

| Appearance | White to off-white solid | [4] |

| SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | [2] |

| InChIKey | PVQWGRDZOWBHIC-UHFFFAOYSA-N | [2] |

Synthesis Methodologies: Crafting the Core Structure

The synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical process for its utilization as a pharmaceutical intermediate. A common and effective method involves the reaction of substituted anilines with α-fluoroketones under acidic conditions.[1] This approach allows for the precise introduction of fluorine atoms at specific positions on the quinoline ring, a key factor in enhancing the compound's biological activity.[1]

The general synthetic workflow can be visualized as follows:

Caption: Therapeutic applications stemming from the core compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified with the following hazards:

-

H315: Causes skin irritation. [2][5]* H319: Causes serious eye irritation. [2][5]* H335: May cause respiratory irritation. [2][5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique structural features, particularly the difluoro-substituted quinoline core, have established it as an indispensable building block in the development of potent therapeutic agents. While its role in the synthesis of fluoroquinolone antibiotics is well-documented, its expanding applications in oncology, immunology, and neurology highlight its continued relevance and potential for future drug discovery endeavors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research and innovation in the field.

References

-

PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

Hangzhou Zhu Yuan Chemical Co., Ltd. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. [Link]

-

PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

- 1. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 | Benchchem [benchchem.com]

- 2. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - Chemdiv [chemdiv.com]

- 4. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 5. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H13F2NO3 | CID 9817544 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate" physical and chemical properties

An In-Depth Technical Guide to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Properties, Synthesis, and Applications

Introduction: The Architectural Significance of a Core Fluoroquinolone Precursor

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a cornerstone intermediate in the field of medicinal chemistry. While its name is a mouthful, its structural significance is elegant and profound. It represents the key scaffold for the synthesis of numerous fluoroquinolone antibiotics, a class of drugs critical in the fight against bacterial infections.[1] The 4-oxo-1,4-dihydroquinoline-3-carboxylate core is recognized as a "privileged pharmacophore," a molecular framework that is repeatedly found in potent, biologically active compounds, particularly as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[1]

The strategic placement of two fluorine atoms at the 6 and 7 positions is a critical design feature. This difluoro-substitution significantly enhances the lipophilicity and cell membrane permeability of the final drug product.[1] More importantly, it improves the binding affinity to the target bacterial enzymes, which often translates to greater antibacterial potency and a broader spectrum of activity, including against some resistant strains.[1]

This guide, intended for researchers and drug development professionals, moves beyond a simple data sheet. It provides an in-depth analysis of the compound's physicochemical properties, outlines a validated synthetic pathway with detailed protocols, explores its reactivity and central role in drug discovery, and addresses the necessary analytical and safety considerations for its handling.

Part 1: Physicochemical and Structural Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and computed physical properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | PubChem[2], Benchchem[1] |

| CAS Number | 121873-01-6 | PubChem[2], Benchchem[1], TCI[3] |

| Molecular Formula | C₁₂H₉F₂NO₃ | PubChem[2], Benchchem[1] |

| Molecular Weight | 253.20 g/mol | PubChem[2], TCI[3] |

| Melting Point | 322–323 °C | Benchchem[1] |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 6 | PubChem[2] |

Structural Elucidation and Tautomerism

The structure of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by a fused bicyclic system. It exists in a state of keto-enol tautomerism, where the hydrogen on the N1 position can equilibrate with the ketone at the C4 position, resulting in the 4-hydroxyquinoline form. While the 4-oxo (keto) form is generally predominant, understanding this equilibrium is vital, as the 4-hydroxy (enol) form can influence reactivity and intermolecular interactions.

Caption: Keto-enol tautomerism of the core quinolone structure.

Spectroscopic Profile

While raw spectral data requires direct acquisition, a predictive analysis based on the structure provides valuable benchmarks for characterization:

-

¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons on the difluorophenyl ring (likely complex doublets or multiplets due to F-H coupling), a singlet for the proton at the C5 position, another singlet for the C2 proton, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals corresponding to the carbonyls of the ester and ketone, carbons of the aromatic ring (showing C-F coupling), and the ethyl group carbons would be expected.

-

IR Spectroscopy: Key stretches would include a broad peak for the N-H group (~3200-3400 cm⁻¹), strong C=O stretches for the ketone and ester (~1650-1750 cm⁻¹), and C-F bond stretches (~1100-1300 cm⁻¹).[2]

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 253.05, consistent with its exact mass.[2]

Part 2: Synthesis and Chemical Reactivity

This compound is not typically isolated from natural sources; it is a product of multi-step organic synthesis. The Gould-Jacobs reaction is the most common and industrially relevant method for constructing the 4-oxo-quinoline core.

Synthetic Pathway: The Gould-Jacobs Reaction

The logic of this pathway is to build the quinolone ring system from a substituted aniline precursor. The choice of 3,4-difluoroaniline as the starting material directly installs the required fluorine atoms at the correct positions.

Caption: The Gould-Jacobs pathway for synthesis.

Experimental Protocol: Synthesis via Gould-Jacobs

This protocol is a representative procedure. All work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Condensation

-

Rationale: This step forms the key C-N bond. The reaction is a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of ethanol.

-

Procedure:

-

To a round-bottom flask, add 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

-

Heat the mixture gently to 100-110 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

-

The ethanol byproduct is distilled off during the reaction.

-

Allow the mixture to cool. The resulting intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate, often solidifies upon cooling and can be used directly in the next step.

-

Step 2: Thermal Cyclization

-

Rationale: This is the critical ring-forming step. At high temperatures, an intramolecular Friedel-Crafts-type acylation occurs, where the aromatic ring attacks one of the ester carbonyls to form the six-membered quinolone ring. A high-boiling, inert solvent like Dowtherm A or diphenyl ether is required to achieve the necessary temperature (~250 °C).

-

Procedure:

-

Add the intermediate from Step 1 to a high-boiling solvent (e.g., Dowtherm A) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (~250 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.

-

Filter the solid, wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent, and dry under vacuum. This yields the product, primarily in its enol (4-hydroxy) form.

-

Chemical Reactivity for Derivatization

The synthetic utility of this molecule stems from its key reactive sites, which allow for the straightforward introduction of various functional groups to build a library of derivatives.

-

N-Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH). The resulting anion is a potent nucleophile, readily reacting with alkyl halides (e.g., cyclopropyl bromide, ethyl iodide) to install substituents at the N1 position. This is the most common modification in the synthesis of fluoroquinolone antibiotics.

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup. This carboxylic acid is the key functional group that interacts with the bacterial DNA gyrase.

-

Nucleophilic Aromatic Substitution (SₙAr): Although the fluorine atoms deactivate the ring towards electrophilic substitution, they activate it for nucleophilic substitution. The C7-F is particularly susceptible to displacement by nucleophiles (e.g., piperazine, amines), a common strategy to modulate the drug's pharmacokinetic properties and spectrum of activity.

Part 3: Applications in Drug Discovery and Development

The primary application of this compound is as a high-value intermediate for pharmaceuticals.[1]

Core Application: Fluoroquinolone Antibiotics

The molecule serves as the A-B ring system for nearly all modern fluoroquinolones. The subsequent synthetic steps typically involve N-alkylation and SₙAr at the C7 position.

Caption: General workflow from the core intermediate to a final antibiotic.

The resulting fluoroquinolones function by trapping bacterial enzymes—DNA gyrase and topoisomerase IV—in complex with DNA. This leads to the accumulation of double-strand DNA breaks, halting DNA replication and ultimately causing bacterial cell death.

Emerging Research Areas

The versatility of the quinolone scaffold has prompted its investigation in other therapeutic areas:

-

Anticancer Activity: Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[1][4]

-

Neurological Disorders: Research has explored the potential of quinoline derivatives as acetylcholinesterase inhibitors, a target for managing symptoms of Alzheimer's disease.[1]

-

Anti-inflammatory Effects: The scaffold has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases.[1]

Part 4: Analytical and Safety Considerations

Rigorous quality control and safe handling are paramount when working with any active pharmaceutical intermediate.

Analytical Quality Control Workflow

A typical QC process ensures the identity, purity, and integrity of the synthesized material.

Caption: Standard quality control workflow for the intermediate.

Protocol: Purity Determination by HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of organic compounds. It separates the main component from any starting materials, byproducts, or degradation products.

-

Procedure:

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 275 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, Acetonitrile) at ~1 mg/mL and dilute as needed.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Safety and Handling

According to the Globally Harmonized System (GHS), this compound presents several hazards.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][5] |

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or powder. Use appropriate respiratory protection if dust is generated.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is far more than a laboratory chemical; it is a testament to the power of rational drug design. Its robust synthetic accessibility via the Gould-Jacobs reaction, combined with the strategic placement of fluorine atoms and versatile reactive handles, has cemented its status as an indispensable building block in medicinal chemistry. While its legacy is firmly rooted in the development of life-saving fluoroquinolone antibiotics, ongoing research continues to unlock the potential of its privileged scaffold in new therapeutic frontiers, promising future innovations in the treatment of cancer and inflammatory disorders. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to harness its full potential.

References

-

Wang, D.-C., Huang, X.-M., Liu, Y.-P., & Tang, C.-L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(12), o2409. Available at: [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Tokyo Chemical Industry (TCI). (n.d.). Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. TCI-SEJINCI. Retrieved from: [Link]

-

PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Al-Ghorbani, M., El-Shaaer, M., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., & Barakat, A. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(13), 4252. Available at: [Link]

Sources

- 1. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 | Benchchem [benchchem.com]

- 2. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 | >90.0%(HPLC) | D6584 | TCI-SEJINCI [sejinci.co.kr]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H13F2NO3 | CID 9817544 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate" solubility in different solvents

An In-depth Technical Guide for the Solubility Assessment of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Foreword: Contextualizing the Challenge

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or its key intermediates is a cornerstone of successful formulation and eventual bioavailability. This guide focuses on Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a crucial building block in the synthesis of potent fluoroquinolone antibiotics. The solubility profile of this molecule dictates its reaction kinetics in synthesis, its purification strategy, and provides insights into the potential behavior of related APIs.

This document eschews a conventional data sheet format. Instead, it serves as a comprehensive scientific guide for researchers and drug development professionals. We will not only present what is known but will delve into the how and why—providing a robust framework for determining, understanding, and predicting the solubility of this compound. This approach is rooted in the reality that for many research compounds, pre-existing, comprehensive solubility data is scarce. The true expertise lies in the ability to generate and interpret high-quality data through sound experimental design and a strong theoretical foundation.

Physicochemical Profile and Solubility Predictions

Before any empirical work commences, a thorough analysis of the molecule's inherent properties provides a predictive lens through which we can anticipate its behavior. The structural features of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are a composite of functionalities that each contribute to its overall solubility characteristics.

Key Structural Features:

-

Quinolone Core: A largely aromatic, heterocyclic system that is planar and relatively non-polar, suggesting limited aqueous solubility.

-

Carboxylate Ester: The ethyl ester group adds some lipophilicity and can act as a hydrogen bond acceptor. Unlike a carboxylic acid, it is not ionizable.

-

Difluoro Substituents: The two fluorine atoms on the benzene ring increase lipophilicity (due to their electron-withdrawing nature) and can participate in weak intermolecular interactions.

-

N-H and Ketone Groups: These provide sites for hydrogen bonding, with the N-H group acting as a donor and the ketone as an acceptor.

A summary of the computed physicochemical properties provides a quantitative basis for our predictions.

Table 1: Physicochemical Properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₂H₉F₂NO₃ | - |

| Molecular Weight | 253.20 g/mol | Affects molar concentration calculations. |

| XLogP3 | 2.2 | Indicates moderate lipophilicity; suggests higher solubility in organic solvents than in water. |

| Hydrogen Bond Donors | 1 | The N-H group can donate a hydrogen bond to protic solvents. |

| Hydrogen Bond Acceptors | 3 | The two oxygens of the ester and the ketone oxygen can accept hydrogen bonds. |

Expert Insights: The XLogP3 value of 2.2 is pivotal. It places the compound in a category where it is likely to be poorly soluble in water. Fluoroquinolones as a class are often characterized by low aqueous solubility. For instance, the aqueous solubility of enrofloxacin, a related but more complex fluoroquinolone, is a mere 146 µg/mL at 25°C.[2] We can thus hypothesize that our target compound will exhibit similarly low, if not lower, aqueous solubility due to the absence of the more polar piperazine ring found in many active fluoroquinolones. The presence of both hydrogen bond donors and acceptors suggests that solubility will be significantly influenced by the solvent's ability to engage in these interactions.

Strategic Solvent Selection for Solubility Screening

A comprehensive solubility profile requires testing in a diverse set of solvents that represent a range of polarities and functionalities. The choice of solvents should be deliberate, aiming to probe the different intermolecular forces that govern solvation.

Recommended Solvent Classes and Rationale:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Water is the most critical solvent for biopharmaceutical relevance. Alcohols like methanol and ethanol are expected to be better solvents than water due to their lower polarity and ability to interact with the quinolone core and ethyl ester group. Quinolone derivatives generally show higher solubility in alcohols compared to water.[3]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone): These solvents are hydrogen bond acceptors but not donors. DMSO is an excellent solvent for many organic molecules and is often used for creating stock solutions. ACN and acetone offer intermediate polarity.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. Solubility is expected to be low, but this data is valuable for understanding the full lipophilic character of the compound.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These offer a different type of polarity and are often good solvents for moderately polar compounds.

-

Biorelevant Media (e.g., Phosphate-Buffered Saline (PBS) pH 7.4): For drug development applications, solubility in a medium that mimics physiological conditions is essential.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the "gold standard" shake-flask method is recommended.[4] This method determines the thermodynamic equilibrium solubility, which represents the true saturation point of the solvent under specific conditions.[5][6]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value. This ensures a true equilibrium between the dissolved and undissolved states.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of appropriately sized glass vials, add a pre-weighed excess amount of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Add a precise volume of the selected solvent (e.g., 1-2 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K) for standard measurements. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a minimum of 24 hours. For poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.

-

Self-Validation Check: To confirm equilibrium, take small aliquots at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Expert Insight: It is advisable to discard the first few drops from the filter to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[7]

-

-

Quantification via High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at known concentrations.

-

Dilute the filtered saturated solution with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC with UV detection. Fluoroquinolones are readily detectable by UV, often around 280 nm.[8]

-

Develop a suitable isocratic or gradient HPLC method. A reverse-phase C18 column is typically effective for this class of compounds.[9][10]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Solid Phase Analysis:

-

After the experiment, recover the remaining solid from the vials.

-

Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical, often overlooked step. It verifies that the compound has not undergone a polymorphic transformation during the experiment, which could significantly alter the solubility measurement.[11][12] The solubility of a metastable polymorph can be significantly higher than that of the stable form.[13]

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Dominant intermolecular forces between the solute and different solvent classes.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results.

Table 2: Template for Experimental Solubility Data of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Water | |||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | DMSO | |||

| Acetonitrile | ||||

| Acetone | ||||

| Non-Polar | Toluene | |||

| Hexane | ||||

| Chlorinated | Dichloromethane | |||

| Biorelevant | PBS (pH 7.4) |

Interpreting the Results: The collected data will form a cohesive picture of the compound's behavior. It is expected that solubility will be highest in polar aprotic solvents like DMSO, followed by polar protic solvents like methanol and ethanol, with very low solubility in water and non-polar solvents. This profile is consistent with a moderately lipophilic, non-ionizable organic molecule capable of hydrogen bonding. This information is invaluable for selecting appropriate solvents for synthetic reactions, purification (e.g., crystallization), and for early-stage formulation development.

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Goyal, A., Singhvi, G., & Gupta, M. (2006). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 68(3), 373-375.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. International Journal of Pharmaceutics, 512(1), 168-177.

-

Kasperek, R. (2015). HPLC Methods for the Determination of Fluoroquinolones in... ResearchGate. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 751784, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link].

- Suzuki, T., & Terada, K. (2012). Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic. International Journal of Pharmaceutics, 422(1-2), 1-8.

-

ResearchGate. (n.d.). Chemical structures of the six studied fluoroquinolones. Retrieved from [Link]

- Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108.

-

Mishra, M. K., Sanphui, P., & Ramamurty, U. (2015). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Toujani, E., et al. (2023).

- Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

- Ross, D. L., & Riley, C. M. (1992). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. International Journal of Pharmaceutics, 83(1-3), 267-274.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Djurdjevic, P., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of the Serbian Chemical Society.

- Al-Shwaiyat, M. K. A., et al. (2023).

- Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11135-11209.

- Frizon, F., et al. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.

- Alsenz, J., & Kansy, M. (2012).

- Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses.

- Millipore. (n.d.).

- He, J., et al. (2013). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Asian Journal of Chemistry.

- Gholami, M., et al. (2020). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI.

- University of Greenwich. (n.d.). Managing risk associated with crystal polymorphism in pharmaceutical development. REF Impact Case Studies.

- Al-Ostath, A. I., et al. (2024).

- Clark, J. (2023). Properties of Esters. Chemistry LibreTexts.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9817544, Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link].

Sources

- 1. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. moca.net.ua [moca.net.ua]

- 9. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | MDPI [mdpi.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the core mechanism of action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and antibiotic development.

Introduction and Chemical Identity

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal chemical intermediate, recognized for its role in the synthesis of advanced fluoroquinolone antibiotics.[1] Its molecular structure is characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylate core, which is a well-established pharmacophore in medicinal chemistry.[1] The strategic placement of two fluorine atoms at the 6 and 7 positions of the quinoline ring is a critical feature that significantly enhances its biological efficacy.[1]

| Identifier | Value |

| IUPAC Name | ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate[1][2] |

| CAS Number | 121873-01-6[2] |

| Molecular Formula | C₁₂H₉F₂NO₃[2] |

| Molecular Weight | 253.20 g/mol [2] |

| SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F[2] |

Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The principal mechanism of action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents.[4][5]

Quinolones interfere with the DNA replication process by preventing the unwinding and duplication of bacterial DNA.[3] They specifically target the ligase activity of these topoisomerases.[3] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in single- and double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium.[3][6]

For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria.[6] The dual-targeting capability of some fluoroquinolones contributes to their broad-spectrum activity.

Caption: Workflow for target engagement assays.

Cellular Activity Assays

Objective: To determine the effect of the compound on bacterial growth.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a series of twofold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Key Data

| Parameter | Description | Typical Range for Active Fluoroquinolones |

| IC₅₀ (DNA Gyrase) | Concentration for 50% inhibition of DNA gyrase activity. | Low µM to nM |

| IC₅₀ (Topo IV) | Concentration for 50% inhibition of topoisomerase IV activity. | Low µM to nM |

| MIC | Minimum inhibitory concentration against various bacterial strains. | Varies by strain (ng/mL to µg/mL) |

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fundamentally important molecule whose core structure is designed to effectively target bacterial type II topoisomerases. Its difluorinated quinolone scaffold is a privileged structure in the development of potent antibacterial agents. Understanding its primary mechanism of action is crucial for the rational design and synthesis of new fluoroquinolone antibiotics with improved efficacy and a reduced propensity for resistance development. Further investigation into the broader biological activities of its derivatives may open new avenues for therapeutic applications beyond infectious diseases.

References

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

-

MDPI. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

-

Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]

-

Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(12), 3148–3161. Retrieved from [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance: where do we stand? Microbiology, 161(Pt 9), 1767–1778. Retrieved from [Link]

-

TCI-SEJINCI. (n.d.). Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 | Benchchem [benchchem.com]

- 2. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a Pivotal Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, characterization, and application of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. As a cornerstone in medicinal chemistry, this intermediate is integral to the development of numerous potent therapeutic agents, most notably the fluoroquinolone class of antibiotics. The protocols and insights provided herein are curated to empower researchers with the practical knowledge required for its effective utilization in complex synthetic workflows.

Introduction: The Strategic Importance of a Privileged Scaffold

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No: 121873-01-6) is a high-value chemical intermediate whose core structure is a privileged pharmacophore in drug discovery.[1][2] The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is renowned for conferring potent inhibitory activity against bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, the essential enzymes responsible for bacterial DNA replication.[1]

The strategic placement of two fluorine atoms at the C-6 and C-7 positions of the quinoline ring is a critical design feature. This difluoro-substitution significantly enhances the compound's lipophilicity and ability to permeate bacterial cell membranes.[1] Furthermore, these fluorine atoms improve the molecule's binding affinity to the target enzymes, often resulting in superior antibacterial potency and a broader spectrum of activity, including against resistant bacterial strains.[1] Beyond its well-established role in creating antibiotics like Ciprofloxacin and Norfloxacin, this versatile building block is increasingly employed in the synthesis of novel molecular architectures for oncology, virology, and central nervous system (CNS) disorder research.[1][3]

Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | PubChem[4] |

| CAS Number | 121873-01-6 | PubChem[4] |

| Molecular Formula | C₁₂H₉F₂NO₃ | PubChem[2][4] |

| Molecular Weight | 253.20 g/mol | PubChem[2][4] |

| Appearance | White to light yellow powder or crystalline solid | Smolecule[2] |

| Melting Point | 228°C - 232°C | Smolecule[2] |

Synthesis via the Gould-Jacobs Reaction: Building the Quinolone Core

The most established and industrially relevant method for synthesizing the title compound is the Gould-Jacobs reaction.[5][6] This powerful thermal cyclization strategy involves two primary stages:

-

Condensation: An appropriately substituted aniline, in this case, 3,4-difluoroaniline, undergoes a Michael-type addition to diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[7]

-

Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to induce an intramolecular cyclization. This step forms the characteristic 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the more stable 4-oxo (quinolone) form.[5][6]

The causality behind this high-temperature requirement lies in the energy needed to overcome the activation barrier for the 6-electron electrocyclic ring-closure.[7] Modern adaptations of this reaction often employ microwave irradiation to drastically reduce reaction times and improve yields by facilitating efficient and uniform heating.[7][8]

Caption: The two-stage Gould-Jacobs reaction for quinolone synthesis.

Application as a Synthetic Intermediate: The Path to Fluoroquinolones

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not an end-product but a crucial launchpad for further molecular elaboration. The synthesis of a typical fluoroquinolone antibiotic involves a validated, sequential three-step process.

-

N-Alkylation: The acidic N-H proton of the quinolone ring is deprotonated with a suitable base (e.g., K₂CO₃, NaH), and the resulting anion is alkylated with an alkyl halide (e.g., ethyl iodide, cyclopropyl bromide). This step introduces the critical N-1 substituent which influences the drug's pharmacokinetic profile and potency.

-

Ester Hydrolysis (Saponification): The ethyl ester at the C-3 position is hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylic acid. This carboxylic acid group is essential for the drug's mechanism of action, as it participates in binding to the DNA-gyrase complex.

-

Nucleophilic Aromatic Substitution (SNAr): The C-7 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ketone at C-4. The fluorine atom at C-7 serves as an excellent leaving group, allowing for its displacement by a nitrogen nucleophile, typically a substituted piperazine. This moiety is crucial for antibacterial spectrum, potency, and pharmacokinetic properties.

Caption: Key transformations from the intermediate to a final API.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. The target compound and its N-alkylated derivatives are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

Protocol 1: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from the principles of the Gould-Jacobs reaction.[6]

-

Materials:

-

3,4-Difluoroaniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Dowtherm A (or Diphenyl ether)

-

Ethanol

-

Hexanes

-

-

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline and EMME in ethanol. Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude product is the anilinomethylenemalonate intermediate.

-

Cyclization: To a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap (or distillation head), add Dowtherm A and heat to 250-260 °C.

-

Slowly add the crude intermediate from step 2 to the hot Dowtherm A. Ethanol will be generated and can be collected.

-

Maintain the reaction temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the intermediate is consumed.

-

Isolation: Allow the reaction mixture to cool to approximately 80-100 °C. Add hexanes to precipitate the product.

-

Cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes to remove residual Dowtherm A.

-

Dry the product under vacuum to yield Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as an off-white to pale yellow solid.

-

-

Self-Validation: The product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹⁹F NMR, MS). The expected yield is typically in the range of 70-85%.

Protocol 2: N-Cyclopropylation of the Quinolone Core

This protocol describes a representative N-alkylation to produce a key precursor for drugs like Ciprofloxacin.[9]

-

Materials:

-

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv)

-

Cyclopropyl bromide (1.5 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the starting quinolone, anhydrous K₂CO₃, and anhydrous DMF.

-

Stir the suspension vigorously. Add cyclopropyl bromide to the mixture.

-

Heat the reaction to 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature. Pour the mixture into cold water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

-

Self-Validation: Confirm the structure via NMR. The appearance of signals corresponding to the cyclopropyl group and the disappearance of the N-H proton signal are key indicators of success.

Protocol 3: Saponification to the Carboxylic Acid Core

This protocol details the hydrolysis of the ethyl ester. The resulting product is the core acid of many fluoroquinolones.[10][11]

-

Materials:

-

N-alkylated intermediate (e.g., from Protocol 2) (1.0 equiv)

-

Sodium hydroxide (NaOH) (3.0 equiv)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated or 6N

-

-

Procedure:

-

Suspend the N-alkylated ester in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add a solution of NaOH in water to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add HCl with vigorous stirring to neutralize the base and acidify the solution to a pH of ~2-3.

-

A thick white precipitate of the carboxylic acid will form.

-

Stir the cold suspension for 30-60 minutes.

-

Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).

-

Dry the product extensively under vacuum to yield the pure fluoroquinolone carboxylic acid.

-

-

Self-Validation: The IR spectrum should show a broad O-H stretch for the carboxylic acid. The ¹H NMR will show the disappearance of the ethyl ester signals (the quartet and triplet).

References

-

Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(12), o2409. [Link]

-

ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate. (Image from a publication). [Link]

-

PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2017. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

- Google Patents.

-

ACS Publications. Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, 2021. [Link]

-

PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2022. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023. [Link]

-

Pharmaffiliates. Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. (Product Information). [Link]

Sources

- 1. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 | Benchchem [benchchem.com]

- 2. Buy Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ablelab.eu [ablelab.eu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 93107-30-3|1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - AiFChem [aifchem.com]

Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of fluoroquinolone antibiotics and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the reaction conditions and underlying chemical principles.

Introduction: The Significance of a Fluorinated Quinolone Core

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a crucial building block in medicinal chemistry. Its 4-oxo-1,4-dihydroquinoline-3-carboxylate core is a well-established pharmacophore known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The presence of the 6,7-difluoro substitution pattern is of particular importance, as it can enhance the compound's lipophilicity, cell membrane permeability, and binding affinity to target enzymes, often resulting in improved antibacterial potency and a broader spectrum of activity.[1] Beyond its use in developing new antibiotics to combat resistant bacterial strains, this versatile intermediate is also utilized in the synthesis of novel agents for cancer therapy and treatments for neurological disorders.

The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis

The primary synthetic route to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is the Gould-Jacobs reaction.[2] This robust and well-documented method involves a two-step process: the initial condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone ring system.

Mechanism of the Gould-Jacobs Reaction

The reaction commences with a nucleophilic attack by the amino group of 3,4-difluoroaniline on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate.

The subsequent and critical step is the thermal cyclization of this intermediate. At elevated temperatures, an intramolecular 6-electron cyclization occurs, leading to the formation of the quinoline ring. This process is followed by the elimination of a second molecule of ethanol to afford the final product, which exists in a tautomeric equilibrium that strongly favors the 4-oxo form.

Experimental Protocols

This section outlines a detailed, two-step protocol for the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 3862-73-5 | Purity ≥ 98% |

| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Purity ≥ 98% |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | 101-84-8 | High boiling point solvent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For washing |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For washing |

Step 1: Synthesis of Diethyl 2-((3,4-difluorophenylamino)methylene)malonate (Intermediate)

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the aniline.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude intermediate is a viscous oil or a low-melting solid and can be used directly in the next step without further purification.

Causality of Experimental Choices:

-

A slight excess of EMME is used to ensure the complete consumption of the more valuable 3,4-difluoroaniline.

-

The reaction is performed neat (without a solvent) as the reactants are liquids at the reaction temperature, which simplifies the procedure.

-

The temperature is maintained at 110-120°C to facilitate the condensation and elimination of ethanol without causing premature cyclization or decomposition.

Step 2: Thermal Cyclization to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Protocol:

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat a sufficient volume of diphenyl ether to 240-250°C.

-

Slowly add the crude diethyl 2-((3,4-difluorophenylamino)methylene)malonate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 240-250°C for 30-60 minutes. The product will precipitate from the hot solution.

-

Allow the reaction mixture to cool to below 100°C and then add an equal volume of hexanes to further precipitate the product and dilute the diphenyl ether.

-

Filter the solid product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

-

Further wash the product with hot ethanol to remove any unreacted starting material and impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Causality of Experimental Choices:

-

Diphenyl ether is used as the high-boiling solvent to achieve the high temperature required for the thermal cyclization.

-

The slow addition of the intermediate to the hot solvent helps to control the reaction rate and prevent excessive charring.

-

The reaction time is kept relatively short as the cyclization is typically rapid at this temperature. Prolonged heating can lead to decomposition and lower yields.

-

Washing with hexanes is effective in removing the non-polar diphenyl ether, while the hot ethanol wash helps to remove more polar impurities.

Data Presentation and Expected Results

Reaction Parameters Summary

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Condensation | 3,4-Difluoroaniline, EMME | None | 110-120 | 2 |

| 2 | Cyclization | Intermediate from Step 1 | Diphenyl ether | 240-250 | 0.5-1 |

Characterization of Final Product

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₂H₉F₂NO₃

-

Molecular Weight: 253.20 g/mol

-

Melting Point: 238-240 °C

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.35 (s, 1H, NH), 8.45 (s, 1H, H-2), 7.85 (t, J = 9.6 Hz, 1H, H-5), 7.50 (dd, J = 11.6, 7.2 Hz, 1H, H-8), 4.20 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.8, 164.8, 153.2 (dd, J = 248, 12 Hz), 147.9 (dd, J = 245, 13 Hz), 145.1, 136.2, 122.1, 112.8 (d, J = 22 Hz), 108.3, 105.1 (d, J = 23 Hz), 59.8, 14.2.

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Gould-Jacobs Reaction Mechanism

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

3,4-Difluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

-

The reaction should be conducted behind a safety shield, especially during the high-temperature cyclization step.

References

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Gould–Jacobs reaction. Retrieved from [Link]

- European Patent Office. (1985). EP0155244A2 - 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a pivotal intermediate in the synthesis of fluoroquinolone antibiotics. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies for strategic modifications at the N-1, C-7, and C-3 positions of the quinolone core. The narrative emphasizes the chemical rationale behind experimental choices, providing insights into reaction mechanisms and self-validating protocol design. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Quinolone Core as a Privileged Scaffold

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-value starting material in medicinal chemistry.[1] Its core structure is a "privileged scaffold," forming the backbone of numerous potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The chemical versatility of this molecule allows for systematic modifications at several key positions, which can profoundly influence the resulting compound's antibacterial spectrum, potency, pharmacokinetics, and safety profile.[2]

The primary sites for derivatization, and the focus of this guide, are:

-

The N-1 Position: Substitution at this position, typically with alkyl or cycloalkyl groups, is crucial for modulating antibacterial activity and target enzyme affinity.[3]

-

The C-7 Position: The fluorine atom at C-7 is an excellent leaving group, facilitating nucleophilic aromatic substitution. Introducing various cyclic amines at this site is a well-established strategy to enhance potency, particularly against Gram-negative bacteria, and to influence the compound's pharmacokinetic properties.[3][4]

-

The C-3 Carboxylate Group: The ethyl ester at C-3 is often a precursor to the free carboxylic acid, which is essential for binding to the DNA gyrase complex.[5] Subsequent amide coupling of this carboxylic acid opens a vast chemical space for creating novel derivatives, including prodrugs and hybrid molecules.

This guide will present detailed protocols for achieving these critical transformations, complete with mechanistic insights and characterization guidelines.

Figure 1: Key derivatization sites on the quinolone scaffold.

Derivatization at the N-1 Position: N-Alkylation

Alkylation of the secondary amine at the N-1 position is a fundamental step in the synthesis of most fluoroquinolone antibiotics, such as Ciprofloxacin. The choice of the substituent directly impacts the drug's interaction with the target enzyme. A cyclopropyl group, for instance, is a common and highly effective substituent.[3]

Scientific Rationale

The reaction proceeds via a standard S(_N)2 mechanism. A moderately strong base is required to deprotonate the N-1 nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide (or a similar electrophile like a tosylate), displacing the leaving group to form the N-alkylated product. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation of the C-4 keto group.[6] Anhydrous conditions are essential to avoid hydrolysis of the ester.

Protocol 2.1: N-Cyclopropylation

This protocol details the N-alkylation using cyclopropyl bromide, a common modification.

Materials:

-

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K(_2)CO(_3)), anhydrous, finely powdered (1.5 eq)

-

Cyclopropyl bromide (1.2 eq)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and anhydrous potassium carbonate.

-

Add anhydrous DMF to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopropyl bromide dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| Starting Material | C(_12)H(_9)F(_2)NO(_3) | 253.20 g/mol [7] | - |

| N-Cyclopropyl Product | C(_15)H(_13)F(_2)NO(_3) | 293.26 g/mol [8] | 75-90% |

Derivatization at the C-7 Position: Nucleophilic Aromatic Substitution

The C-7 position is the most frequently modified site to tune the biological activity of fluoroquinolones.[4] The electron-withdrawing nature of the quinolone core activates the C-7 position for nucleophilic aromatic substitution (S(_N)Ar). The fluorine atom is an excellent leaving group, readily displaced by nitrogen nucleophiles like piperazine and its derivatives.

Scientific Rationale

The S(_N)Ar mechanism involves a two-step process:

-

Addition: The nucleophile (e.g., piperazine) attacks the electron-deficient C-7 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring and forming the final product.

The reaction is typically carried out in a polar aprotic solvent like DMSO, DMF, or acetonitrile, often in the presence of a base to neutralize the HF generated and to deprotonate the nucleophile if it is an amine salt.

Figure 2: Workflow for C-7 nucleophilic aromatic substitution.

Protocol 3.1: Substitution with Piperazine

This protocol describes the reaction of an N-alkylated quinolone ester with piperazine.

Materials:

-

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

-

Anhydrous Piperazine (2.0-3.0 eq)

-

Acetonitrile or Pyridine as solvent

-

Triethylamine (Et(_3)N) (optional, 1.1 eq)

Procedure:

-

In a sealed reaction vessel, combine the N-alkylated quinolone ester and anhydrous piperazine.

-

Add the solvent (e.g., acetonitrile). If using piperazine hydrochloride, add a base like triethylamine.

-

Seal the vessel and heat the mixture to reflux (for acetonitrile, ~82 °C) or higher temperatures (100-120 °C) if using a higher-boiling solvent like pyridine or DMSO.

-

Monitor the reaction by TLC/HPLC. The reaction is typically complete within 6-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If using acetonitrile, concentrate the solvent under reduced pressure. If using pyridine or DMSO, pour the mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexane to remove residual impurities.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Modification of the C-3 Ester Group

The final common derivatization involves the C-3 position. The ethyl ester is typically hydrolyzed to the carboxylic acid, which is the biologically active form for many fluoroquinolones. This acid can then be used in amide coupling reactions to generate a diverse library of compounds.

Ester Hydrolysis (Saponification)

Scientific Rationale: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. A final acid-base reaction between the carboxylic acid and the strong base present results in the carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.

Protocol 4.1: Hydrolysis to Carboxylic Acid

Materials:

-

C-7 Substituted Quinolone Ester (1.0 eq)

-

Ethanol (or a mixture of THF/Water)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M, 2.0-3.0 eq)

-

Hydrochloric Acid (HCl) (e.g., 2M)

Procedure:

-

Suspend the quinolone ester in ethanol in a round-bottom flask.

-

Add the aqueous NaOH solution to the suspension.

-

Heat the mixture to reflux (around 80 °C) and stir until the reaction is complete (monitor by TLC/HPLC, typically 1-4 hours). The suspension should become a clear solution as the carboxylate salt forms.

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution by slowly adding 2M HCl until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

-

Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove salts.

-

Dry the product under vacuum to yield the pure carboxylic acid.

Amide Coupling

Scientific Rationale: Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a non-reactive ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is readily attacked by the amine nucleophile to form the desired amide bond, releasing a water-soluble urea byproduct.[9][11] Additives like HOBt (Hydroxybenzotriazole) can be used to improve efficiency and reduce side reactions.

Figure 3: Two-stage workflow for C-3 ester modification to an amide.

Protocol 4.2: EDC-Mediated Amide Coupling

Materials:

-

Quinolone Carboxylic Acid (from Protocol 4.1) (1.0 eq)

-

Desired Amine (R-NH(_2)) (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (optional, 1.1 eq)

-

Anhydrous DMF or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) (optional, 1.5 eq, if using an amine salt)

Procedure:

-

Dissolve the quinolone carboxylic acid in anhydrous DMF or DCM in a dry flask under a nitrogen atmosphere.

-

Add HOBt (if used), followed by EDC. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.